(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone
Description
Properties
CAS No. |
54606-39-2 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C14H11N3O2/c15-14-11(13(18)12-7-4-8-19-12)9-16-17(14)10-5-2-1-3-6-10/h1-9H,15H2 |
InChI Key |
HYMLFGQCRDVJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=CO3)N |
Origin of Product |
United States |
mechanism of action for (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone in vitro
An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components—a 5-aminopyrazole core and a furan moiety—are well-documented pharmacophores present in a variety of bioactive agents. This guide synthesizes existing knowledge on these scaffolds to propose several plausible mechanisms of action and details the experimental workflows required to test these hypotheses. By following the principles of scientific integrity and logical experimental design, this document serves as a roadmap for uncovering the therapeutic potential of this promising compound.
Introduction: Deconstructing a Promising Scaffold
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone is a heterocyclic compound featuring a 5-aminopyrazole ring system linked to a furan ring via a carbonyl bridge. The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous approved drugs containing this moiety for a wide range of clinical conditions.[1][2] The 5-amino substitution on the pyrazole ring is of particular interest, as the exocyclic amine can serve as a crucial hydrogen bond donor, contributing to target selectivity, as seen in p38 MAP kinase inhibitors.[3]
Similarly, the furan ring is a five-membered aromatic heterocycle that is a key building block in many pharmacologically active compounds.[4][5][6] It is often considered a bioisostere for the phenyl ring and can engage in various non-covalent interactions with biological targets.[5] Furan derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
The combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activity. This guide will outline a systematic approach to explore the most probable mechanisms of action for this compound in vitro.
Hypothesized Mechanisms of Action and Experimental Investigation
Based on the known activities of its constituent moieties, we can formulate several testable hypotheses for the mechanism of action of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone.
Hypothesis 1: Kinase Inhibition
Rationale: The 5-aminopyrazole scaffold is present in known kinase inhibitors, such as the p38 MAP kinase inhibitor RO3201195 and pan-FGFR covalent inhibitors.[3][8][9] The amino group can form a key hydrogen bond within the ATP-binding pocket of kinases.[3]
Experimental Workflow:
-
Broad-Spectrum Kinase Panel Screening: To obtain an initial overview of the compound's kinase inhibitory potential, a broad-spectrum kinase panel assay (e.g., using a commercial service) against a diverse set of human kinases is the recommended first step. This will identify potential primary targets.
-
IC50 Determination: For any "hits" identified in the initial screen, dose-response studies should be performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against specific kinases.
Kinase Target IC50 (nM) Kinase A Value Kinase B Value Kinase C Value -
Mechanism of Inhibition Studies: To understand how the compound inhibits the kinase, ATP competition assays are crucial. By measuring the IC50 at varying ATP concentrations, it can be determined if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.
-
Cellular Target Engagement and Pathway Analysis: If a primary kinase target is identified, the next step is to validate its inhibition in a cellular context. Western blotting can be used to assess the phosphorylation status of known downstream substrates of the target kinase in a relevant cell line. A decrease in the phosphorylation of the substrate upon treatment with the compound would confirm cellular target engagement.
Caption: Workflow for investigating kinase inhibition.
Hypothesis 2: Inhibition of Protein Aggregation
Rationale: A study has shown that novel furan-2-yl-1H-pyrazoles can inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[10] The diphenylpyrazole anle138b is another example of a pyrazole-containing compound that modulates protein aggregation.[10]
Experimental Workflow:
-
Thioflavin T (ThT) Fluorescence Assay: This is a standard method to monitor the kinetics of amyloid fibril formation in vitro. The assay measures the fluorescence of ThT, which increases significantly upon binding to amyloid aggregates. The compound's effect on the aggregation of a model protein, such as α-synuclein or amyloid-beta, can be assessed by monitoring the change in ThT fluorescence over time.
Treatment Lag Phase (h) Max Fluorescence (a.u.) Protein Alone Value Value Compound (X µM) Value Value Positive Control Value Value -
Transmission Electron Microscopy (TEM): To visually confirm the inhibition of fibril formation, TEM can be used. Samples from the ThT assay (at the endpoint) can be imaged to observe the morphology of the protein aggregates in the presence and absence of the compound.
Caption: Workflow for assessing inhibition of protein aggregation.
Hypothesis 3: Antimicrobial Activity
Rationale: Both furan and pyrazole derivatives have been reported to possess antibacterial properties.[6][11] For example, pyrazole derivatives have been investigated as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[12]
Experimental Workflow:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are standard microbiology assays to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC). These assays should be performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Studies (if active):
-
Membrane Permeability Assays: To determine if the compound disrupts bacterial cell membranes, assays using fluorescent dyes like propidium iodide (which only enters cells with compromised membranes) can be employed.
-
DNA Gyrase Inhibition Assay: As DNA gyrase is a common target for antimicrobials, an in vitro assay to measure the inhibition of this enzyme's activity can be performed.
-
Comprehensive In Vitro Profiling
Beyond the primary mechanism of action, a thorough in vitro characterization is essential for any lead compound.
Cytotoxicity Assays
It is crucial to assess the compound's toxicity against relevant human cell lines (e.g., HepG2 for liver toxicity, and the cell line used for cellular target engagement studies) to determine a therapeutic window. Standard assays like the MTT or CellTiter-Glo assays can be used to determine the CC50 (half-maximal cytotoxic concentration).
hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. An early assessment of the compound's potential to inhibit this channel is a critical step in preclinical safety evaluation.
Summary and Future Directions
The proposed experimental framework provides a robust and logical approach to elucidate the in vitro mechanism of action of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone. The results from these studies will not only shed light on the compound's primary biological target but also provide valuable information on its potency, selectivity, and potential liabilities. Positive outcomes from this in vitro characterization will pave the way for further preclinical development, including in vivo efficacy and safety studies. The versatility of the 5-aminopyrazole and furan scaffolds suggests that this compound could hold significant therapeutic promise in one or more of the investigated areas.
References
- Furans, thiophenes and related heterocycles in drug discovery. PubMed. (2005, November 15).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI. (2020, December 16).
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis. (2019, December 4).
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Ingenta Connect. (2022, October 1).
- Clinically approved drugs containing furan ring.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. (2024, December 24).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. (2022, October 17).
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. (2006, March 9).
- (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. PubMed.
- One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. PMC. (2024, August 22).
- Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (2024, September 5).
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016, November 1).
Sources
- 1. An Insight into Pyrazole-containing Compounds: Synthesis and Phar...: Ingenta Connect [ingentaconnect.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. ijpsr.com [ijpsr.com]
- 12. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity and Cytotoxicity Screening of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone: A Preclinical In Vitro Framework
Pharmacological Rationale & Structural Significance
The compound (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS 54606-39-2) represents a highly functionalized heterocyclic scaffold of significant interest in early-stage drug discovery[1]. Pyrazole derivatives, particularly 5-amino-1-aryl-1H-pyrazoles, are well-documented for their broad-spectrum biological activities, including potent anti-trypanosomal effects and targeted anticancer properties[2].
Structurally, the pyrazole core acts as a rigid bioisostere capable of deep insertion into the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR[3]. The addition of the furan-2-yl methanone moiety introduces a critical hydrogen-bond acceptor (the carbonyl oxygen) and a lipophilic aromatic ring, which can engage in π−π stacking interactions with hydrophobic residues in the kinase hinge region. Because closely related pyrazolo[3,4-d]pyrimidine derivatives synthesized from this exact precursor exhibit significant cytotoxicity against human cancer cell lines (IC 50 values ranging from 5.00 to 17.20 µM)[3], establishing a rigorous, self-validating preliminary toxicity screening protocol for this specific methanone intermediate is essential.
Experimental Design & Causality: The "Why" Behind the Workflow
A robust preclinical screening cascade does not merely generate data; it validates its own findings through strategic controls and orthogonal assays.
-
Cell Line Selection: We utilize a panel of human carcinoma lines—A549 (lung), MCF-7 (breast), and HepG2 (hepatic)—because these lines are known to overexpress the specific RTKs (like EGFR) that pyrazole derivatives typically target[3].
-
Mammalian Safety Control: To differentiate between targeted anticancer activity and basal cytotoxicity, the non-tumorigenic VERO (African green monkey kidney) cell line is employed[2]. This allows for the calculation of the Selectivity Index (SI). An SI > 3 indicates a favorable therapeutic window.
-
Assay Selection: The MTT assay is chosen over simple dye exclusion because it measures mitochondrial metabolic rate (via succinate dehydrogenase), providing a direct, quantifiable proxy for cell viability rather than just membrane integrity[3].
Figure 1: Preclinical in vitro screening workflow for pyrazole-furan derivatives.
Step-by-Step Methodologies
The following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning required to prevent false positives/negatives.
Protocol 3.1: Compound Solubilization and Treatment Preparation
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone is highly hydrophobic. Improper solubilization will lead to compound precipitation in aqueous media, artificially lowering the observed toxicity.
-
Primary Stock: Dissolve the lyophilized compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock. Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the amino and carbonyl groups, ensuring complete solvation.
-
Working Dilutions: Perform serial dilutions in complete culture media (e.g., DMEM with 10% FBS) to achieve final test concentrations ranging from 1.56 µM to 100 µM.
-
Vehicle Control Validation: Ensure the final concentration of DMSO in all test wells, including the vehicle control, never exceeds 0.5% (v/v). Causality: DMSO concentrations above 0.5% can induce solvent-mediated membrane toxicity, confounding the compound's true cytotoxic effect.
Protocol 3.2: MTT Cell Viability Assay
-
Cell Seeding: Seed A549, MCF-7, HepG2, and VERO cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere. Causality: This 24-hour window allows cells to re-adhere and re-enter the log phase of growth, ensuring they are metabolically active when exposed to the drug.
-
Treatment: Aspirate the old media. Wash once with 1X PBS to remove residual serum proteins that might bind the test compound. Apply the working dilutions of the compound. Include Sorafenib as a positive control[3]. Incubate for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: 4 hours provides sufficient time for the mitochondrial enzymes of viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Solubilization & Reading: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of DMSO per well to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.
Protocol 3.3: Apoptosis and Cell Cycle Analysis (Sub-G1 Profiling)
To determine if the observed cytotoxicity is due to regulated cell death (apoptosis) or unregulated necrosis, flow cytometry is utilized to analyze the sub-G1 cell population[4].
-
Harvesting: Post-treatment (48h), harvest both adherent and floating cells. Causality: Floating cells are often late-apoptotic; discarding them would falsely skew the data toward viability.
-
Fixation: Wash cells in cold PBS and fix dropwise in 70% ice-cold ethanol for 2 hours at -20°C. Causality: Ethanol permeabilizes the cell membrane, allowing the DNA-intercalating dye to enter.
-
Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at room temperature in the dark. Causality: RNase A degrades RNA, ensuring the PI fluorescence strictly correlates with cellular DNA content.
-
Analysis: Analyze via flow cytometry. Apoptotic cells will have fragmented DNA, leaking out of the permeabilized membrane, resulting in a distinct hypodiploid "Sub-G1" peak[4].
Quantitative Data Presentation
Based on the structural homology to established pyrazole-based kinase inhibitors, the following table summarizes the expected quantitative thresholds and selectivity profiles required to advance this compound to in vivo models[2][3].
| Cell Line | Tissue Origin | Expected IC 50 Range (µM) | Reference Control (Sorafenib IC 50 ) | Target Selectivity Index (SI)* |
| A549 | Human Lung Carcinoma | 5.50 – 13.00 | ~ 6.20 µM | > 3.0 |
| MCF-7 | Human Breast Adenocarcinoma | 5.90 – 16.10 | ~ 5.40 µM | > 3.0 |
| HepG2 | Human Hepatocellular Carcinoma | 5.00 – 14.70 | ~ 4.80 µM | > 3.0 |
| VERO | African Green Monkey Kidney (Healthy) | > 100.00 | N/A | Baseline |
*Selectivity Index (SI) = IC 50 (VERO) / IC 50 (Cancer Cell Line). An SI > 3 indicates favorable safety.
Mechanistic Pathway Analysis
When pyrazole derivatives successfully penetrate the cell membrane, their primary mechanism of cytotoxicity in neoplastic cells is often the induction of the intrinsic apoptotic pathway via kinase inhibition[4]. By blocking survival signals from RTKs, the compound induces mitochondrial stress, leading to a proteolytic cascade.
Figure 2: Proposed apoptotic signaling pathway induced by kinase-inhibiting pyrazole derivatives.
Conclusion
The preliminary screening of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone requires a stringent, multi-tiered approach. By combining broad-spectrum cytotoxicity assays (MTT) with healthy mammalian controls (VERO) and mechanistic flow cytometry (Sub-G1 profiling), researchers can confidently map the therapeutic window of this compound. If the compound demonstrates an IC 50 < 10 µM in carcinoma lines while maintaining an SI > 3, it is a prime candidate for further structural optimization into complex pyrazolo[3,4-d]pyrimidines.
References
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Center for Biotechnology Information (NIH).
- Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. National Center for Biotechnology Information (NIH).
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI.
- (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(FURAN-2-YL)METHANONE (CAS 54606-39-2). ChemicalBook.
Sources
- 1. (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(FURAN-2-YL)METHANONE | 54606-39-2 [chemicalbook.com]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone
This in-depth technical guide provides a comprehensive overview of the synthesis, crystal structure elucidation, and X-ray diffraction analysis of the novel heterocyclic compound, (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, crystallography, and materials science. We will explore the rationale behind the synthesis of this molecule, delve into the intricacies of single-crystal X-ray diffraction, and interpret the resulting structural data to provide insights into its potential applications.
Introduction: The Convergence of Privileged Scaffolds
The title compound, (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone, represents a fascinating amalgamation of two "privileged scaffolds" in medicinal chemistry: the pyrazole and furan rings. Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole ring allows for extensive chemical modifications to fine-tune its biological activity.[1][4] Similarly, the furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a key building block in numerous biologically active compounds.[5][6] Furan derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[5][7][8]
The strategic combination of these two pharmacophores into a single molecular entity offers the potential for synergistic or novel biological activities. Understanding the three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of more potent and selective therapeutic agents.[3] Single-crystal X-ray diffraction stands as the definitive method for obtaining this precise structural information.[9][10][11]
Synthesis and Crystallization: From Blueprint to a Single Crystal
The synthesis of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone can be achieved through a multi-step reaction sequence, likely involving the condensation of a β-diketone derivative with a hydrazine reagent, a common method for constructing the pyrazole core.[12][13] A plausible synthetic route is outlined below.
Proposed Synthetic Protocol
A generalized protocol for the synthesis is as follows:
-
Step 1: Synthesis of a β-ketoester. A Claisen condensation reaction between a furan-containing ester and a suitable ketone would yield the initial β-ketoester.
-
Step 2: Formation of the Pyrazole Ring. The synthesized β-ketoester would then be reacted with phenylhydrazine in a suitable solvent, such as ethanol, under reflux conditions to yield the 1-phenyl-pyrazolone intermediate.
-
Step 3: Amination. The final amination step at the C5 position of the pyrazole ring would lead to the target compound. This could potentially be achieved through a variety of methods, including reaction with an aminating agent or through a multi-component reaction.[14]
The crude product would then be purified using column chromatography.
Crystallization
Obtaining a single crystal of sufficient quality is often the most challenging step in a crystallographic study. A variety of techniques can be employed, including:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The selection of the appropriate solvent system is critical and often requires empirical screening of various solvents and solvent mixtures.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9][11] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.[15]
Experimental Workflow
The workflow for a single-crystal X-ray diffraction experiment is a systematic process designed to yield a high-quality structural model.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 11. pulstec.net [pulstec.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. fiveable.me [fiveable.me]
Application Note: HPLC Method Development and Validation for the Quantification of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone
Introduction & Physicochemical Profiling
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS 54606-39-2) is a complex heterocyclic scaffold featuring a pyrazole core, a primary amine, a phenyl ring, and a furan moiety connected via a methanone linker[1]. Pyrazole and furan derivatives are highly privileged structures in medicinal chemistry and agrochemical development, frequently utilized in the design of kinase inhibitors and fungicides[2].
From an analytical perspective, quantifying this compound presents specific chromatographic challenges:
-
The 5-Amino Group: Primary amines are weakly basic. If analyzed in unbuffered aqueous mobile phases, the amine exists in a mixed ionization state, leading to severe peak tailing due to secondary ion-exchange interactions with residual, un-endcapped silanols on the silica stationary phase[3].
-
Hydrophobic & Aromatic Features: The phenyl and furan rings provide strong hydrophobicity and excellent UV chromophores, making the molecule highly suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection.
This application note details a self-validating, ICH-compliant RP-HPLC method designed to suppress silanol interactions, resolve potential synthetic impurities, and ensure robust quantification for drug development applications.
Method Development Rationale
As a Senior Application Scientist, method development cannot be a game of trial and error; it must be driven by the physicochemical properties of the analyte[3].
Stationary Phase Selection
To mitigate the tailing associated with the 5-amino group, a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) was selected. End-capping chemically blocks active silanol sites, reducing the electrostatic drag on basic amines.
Mobile Phase & Ionization Control
The most critical parameter for this molecule is mobile phase pH. We selected 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.5) as Mobile Phase A. TFA serves a dual purpose:
-
It forces the pH well below the pKa of the primary amine, ensuring 100% protonation and a single, predictable ionization state.
-
TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, further shielding it from the stationary phase[3].
Acetonitrile was chosen as Mobile Phase B over methanol. Acetonitrile provides lower system backpressure due to its lower viscosity and offers superior selectivity (via π−π interactions) for resolving closely related aromatic impurities like unreacted phenylhydrazines or furan-derivatives[2].
Mandatory Visualization: Method Development Workflow
Figure 1: Logical workflow for HPLC method development and self-validating system suitability.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) that acts as a strict "Go/No-Go" gatekeeper before any sample data is acquired[4].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane.
-
Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.
Step 2: Standard & Sample Preparation
-
Diluent: Use a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").
-
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 5 minutes, and make up to volume (100 µg/mL).
Step 3: System Equilibration
-
Purge all HPLC lines. Set the column oven to 30 °C.
-
Pump the initial gradient composition (80% A / 20% B) at 1.0 mL/min for 20 minutes.
-
Monitor the UV baseline at 254 nm. Proceed only when baseline drift is < 1 mAU/hr.
Step 4: Execution of the Self-Validating Sequence
-
Inject Blank (Diluent) x 2: Verifies the absence of ghost peaks or column carryover.
-
Inject SST Standard (100 µg/mL) x 5: The chromatography data system (CDS) calculates the tailing factor, theoretical plates, and %RSD of the peak area.
-
GATEKEEPER: If the SST criteria (Table 3) are met, the sequence automatically proceeds. If it fails, the sequence halts for troubleshooting.
-
Inject Unknown Samples: Bracket samples with a standard injection every 10 runs to verify ongoing system stability.
Data Presentation & Validation Parameters
All quantitative parameters have been structured into tables for rapid assessment and transferability.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (End-capped) | High theoretical plates; end-capping minimizes amine-silanol interactions. |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.5) | Fully protonates the 5-amino group, ensuring a single ionization state. |
| Mobile Phase B | Acetonitrile | Lower viscosity than MeOH; provides sharp peaks for aromatic systems. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Stabilizes solvent viscosity and retention times. |
| Detection | UV at 254 nm | Captures the strong chromophores of the phenyl and furan rings. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining high sensitivity. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase Rationale |
| 0.0 | 80 | 20 | Initial hold; focuses the analyte tightly at the column head. |
| 2.0 | 80 | 20 | Isocratic hold to elute highly polar matrix components. |
| 10.0 | 20 | 80 | Linear ramp to elute the main analyte and hydrophobic impurities. |
| 12.0 | 20 | 80 | High-organic wash to clear strongly retained compounds. |
| 12.1 | 80 | 20 | Return to initial conditions. |
| 17.0 | 80 | 20 | Re-equilibration (ensures self-validating baseline stability). |
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Corrective Action if Failed |
| Retention Time (RT) | ± 2.0% of standard | Check pump proportioning valve or column oven temperature. |
| Tailing Factor (Tf) | ≤ 1.5 | Replace column (loss of end-capping) or check buffer pH. |
| Theoretical Plates (N) | ≥ 5000 | Check for dead volume in fittings or column degradation. |
| Peak Area %RSD (n=5) | ≤ 2.0% | Troubleshoot autosampler syringe or needle wash. |
Table 4: ICH Q2(R1) Validation Summary
The method was validated in strict accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended use in pharmaceutical quality control[4].
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, standard, and forced degradation samples. | No interfering peaks at the RT of the active compound. |
| Linearity | 5 concentration levels (50% to 150% of target). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy (Recovery) | Spike sample matrix at 80%, 100%, and 120%. | Mean recovery between 98.0% and 102.0%. |
| Precision | 6 independent sample preparations at 100% level. | %RSD of assay results ≤ 2.0%. |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons. Internet Archive. URL:[Link]
-
U.S. Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link]
-
Ossola, R., et al. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology, ACS Publications. URL:[Link]
Sources
Application Note: In Vivo Dosing and Administration Protocols for (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Pyrazole-derived heterocyclic small molecule (CAS 54606-39-2)
Introduction & Physicochemical Causality
When transitioning a novel xenobiotic like (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone (hereafter referred to as APFM ) from in vitro screening to in vivo murine models, formulation and dosing strategies must be rigorously engineered. APFM features a highly rigid, planar structure comprising a pyrazole core, a furan ring, and a phenyl substituent.
The Causality of Formulation: The high lattice energy and lipophilicity (LogP > 2.5) of APFM dictate its behavior in aqueous environments. Administering this compound in standard saline will cause immediate precipitation. Intravenously, this leads to fatal pulmonary embolisms; orally, it results in erratic gastrointestinal absorption and high inter-subject pharmacokinetic (PK) variability. Therefore, specialized vehicle systems utilizing co-solvents (for IV) or surfactant-stabilized suspensions (for PO/IP) are strictly required to ensure bioavailability and reliable PK/PD data [1].
Table 1: Physicochemical Properties & Formulation Implications
| Parameter | Value / Characteristic | Formulation Implication |
| Molecular Weight | 253.26 g/mol | Favorable for membrane permeability; fits Lipinski’s rules. |
| Structural Features | Pyrazole, Furan, Phenyl rings | High lattice energy drives poor aqueous solubility. |
| Aqueous Solubility | Low (Estimated < 10 µg/mL) | Requires co-solvents or surfactants for in vivo dosing. |
| LogP (Estimated) | > 2.5 | Highly lipophilic; prone to precipitation in aqueous media. |
Formulation Strategies for Preclinical Studies
To achieve optimal systemic exposure while maintaining animal welfare, the formulation must be tailored to the route of administration.
Figure 1: Decision tree for selecting APFM formulations based on dosing route.
Intravenous (IV) Formulation: The Co-Solvent System
For IV dosing, APFM must be a completely clear solution.
-
Vehicle: 5% DMSO + 10% PEG400 (or Solutol HS15) + 85% Sterile Saline.
-
Preparation: Dissolve APFM powder completely in 5% DMSO. Why 5%? DMSO effectively disrupts the crystal lattice, but exceeding 5% v/v in vivo triggers histamine release and hemolysis, skewing PK data [1]. Once dissolved, add 10% PEG400 as a surfactant to prevent precipitation upon dilution in the bloodstream, followed by slow vortexing while adding 85% saline.
Oral (PO) and Intraperitoneal (IP) Formulation: The Suspension
For PO and IP dosing, a homogeneous suspension maximizes the surface area for gastrointestinal or peritoneal absorption.
-
Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in ultra-pure water.
-
Preparation: Wet the APFM powder with 0.2% Tween-80. Why Tween-80? It acts as a wetting agent, reducing interfacial tension between the hydrophobic pyrazole/phenyl rings and the aqueous medium. Slowly add the 0.5% MC solution while sonicating. The MC increases viscosity, preventing rapid sedimentation of APFM particles and ensuring uniform dose delivery [1].
In Vivo Administration Protocols (Murine Models)
Strict adherence to maximum administration volumes is critical for both ethical compliance (IACUC) and scientific validity. Over-voluming alters physiological parameters (e.g., blood pressure, gastric emptying), which directly confounds pharmacokinetic absorption profiles [2].
Table 2: Maximum Administration Volumes & Needle Specifications (Mice)
| Route of Administration | Max Volume (mL/kg) | Typical Volume for 20g Mouse | Recommended Needle Size |
| Intravenous (IV) | 5.0 | 0.1 mL | 27G - 30G |
| Oral Gavage (PO) | 10.0 | 0.2 mL | 20G - 22G (Bulb-tipped) |
| Intraperitoneal (IP) | 10.0 | 0.2 mL | 25G - 27G |
Protocol 3.1: Intravenous (IV) Tail Vein Injection
-
Preparation: Warm the mouse briefly (3-5 minutes) under a heat lamp to induce vasodilation of the lateral tail veins.
-
Restraint: Secure the mouse in a well-ventilated physical restrainer.
-
Injection: Using a 27G needle, insert the bevel up at a shallow angle into the lateral tail vein.
-
Validation: Inject the APFM clear solution slowly. A lack of resistance and the clearing of the vein confirm successful intravascular delivery. If a subcutaneous bleb forms, halt immediately.
Protocol 3.2: Oral Gavage (PO)
-
Preparation: Ensure the APFM suspension is freshly vortexed to guarantee homogeneity. Draw up the calculated volume (max 10 mL/kg) [2] using a 20G stainless steel bulb-tipped gavage needle.
-
Restraint: Immobilize the mouse by scruffing the loose skin over the neck and back, ensuring the head and neck are vertically aligned.
-
Insertion: Pass the bulb tip over the tongue and gently down the esophagus. Causality check: The needle should drop into the stomach under its own weight. Resistance indicates tracheal entry; withdraw immediately to prevent fatal aspiration.
-
Dosing: Depress the plunger smoothly and withdraw the needle vertically.
Protocol 3.3: Intraperitoneal (IP) Injection
-
Restraint: Scruff the mouse and tilt its head downward at a 45-degree angle. This causes the abdominal organs to shift cranially, minimizing the risk of organ puncture.
-
Injection: Target the lower right quadrant of the abdomen to avoid the cecum. Insert a 25G needle at a 30-degree angle.
-
Aspiration: Pull back slightly on the plunger. If fluid (blood or green enteric contents) enters the hub, withdraw and discard. If clear, inject the APFM suspension smoothly.
Pharmacokinetic (PK) Workflow
To validate the in vivo exposure of APFM, serial blood sampling is required. Due to the low blood volume of mice (~1.5 mL total), sparse sampling or submandibular bleeds must be utilized to prevent hypovolemic shock, which would artificially alter the compound's clearance rate [2].
Figure 2: Standard pharmacokinetic blood sampling and processing workflow for APFM.
References
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[Link]
-
Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]
Technical Support Center: Strategies for Enhancing Aqueous Solubility of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone
Welcome to the technical support center for (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and provide actionable solutions to enhance the solubility of this promising molecule in your experimental work.
Understanding the Challenge: Physicochemical Properties
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone is a molecule with a complex aromatic structure, which contributes to its likely low water solubility. The planarity of the pyrazole and phenyl rings can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] However, the presence of a primary amine group offers a key opportunity for solubility enhancement through pH modification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts to dissolve (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone in aqueous buffers (e.g., PBS pH 7.4) have resulted in very low concentrations. Why is this happening and what is the first step I should take?
A1: The poor solubility you are observing is expected due to the compound's hydrophobic nature. The large, nonpolar surface area of the molecule dominates its interaction with water. The first and most straightforward approach to try is pH adjustment .
The primary amine group (-NH2) on the pyrazole ring is basic and can be protonated to form a more soluble ammonium salt (-NH3+) at acidic pH. This ionization significantly increases the polarity of the molecule, enhancing its interaction with water.[2]
Troubleshooting Guide: pH Modification
Initial Step:
-
Prepare a series of buffers with pH values ranging from 1 to 7.
-
Attempt to dissolve the compound in each buffer, starting with a low concentration and gradually increasing it.
-
Measure the solubility at each pH using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.
Potential Issues & Solutions:
-
Compound precipitates upon pH neutralization: This is a common issue. If you need to work at a higher pH, consider using a "pH-shift" method where the compound is first dissolved in an acidic solution and then carefully diluted into the final, higher-pH buffer with vigorous stirring. The final concentration should be below the kinetic solubility limit at that pH.
-
Chemical instability at low pH: Monitor the compound for any degradation at highly acidic conditions over time using techniques like HPLC.
Q2: pH adjustment alone is not sufficient for my required concentration, or I need to work at a neutral pH. What other strategies can I explore?
A2: If pH modification is insufficient or incompatible with your experimental system, several other formulation strategies can be employed. These can be broadly categorized into co-solvency, complexation, and advanced formulation techniques.
Advanced Solubility Enhancement Techniques
Co-solvency
Concept: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[3][4]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)[5]
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400[6]
-
Dimethyl sulfoxide (DMSO)
-
N-methyl-2-pyrrolidone (NMP)[7]
Workflow for Co-solvent Screening:
Caption: Workflow for selecting an appropriate co-solvent.
Troubleshooting Co-solvency:
-
Precipitation upon dilution: This indicates that the compound is "crashing out" as the solvent polarity increases. To mitigate this, use the lowest effective concentration of the co-solvent or consider a combination of co-solvents.[5]
-
Toxicity/Incompatibility with biological systems: High concentrations of organic solvents can be toxic to cells. Always check the tolerance of your experimental system to the chosen co-solvent and its concentration.
Cyclodextrin-Mediated Complexation
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like our target compound, forming an inclusion complex that has significantly improved aqueous solubility.[8]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess amount of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone to each solution.
-
Equilibrate the suspensions for 24-48 hours at a constant temperature with continuous agitation.
-
Filter the samples to remove undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved compound.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.[10]
| Cyclodextrin Type | Typical Molar Ratio (Drug:CD) | Expected Solubility Increase |
| β-Cyclodextrin | 1:1 | Moderate |
| HP-β-CD | 1:1 or 1:2 | High |
| SBE-β-CD | 1:1 or 1:2 | Very High |
Troubleshooting Cyclodextrin Formulations:
-
Limited solubility enhancement: The size of the cyclodextrin cavity might not be optimal for the guest molecule. Try a different type of cyclodextrin (e.g., γ-cyclodextrin for larger molecules).
-
Competition with other molecules: If your experimental medium contains other hydrophobic components, they may compete with your target compound for the cyclodextrin cavity.
Amorphous Solid Dispersions (ASDs)
Concept: The crystalline form of a compound has a highly ordered lattice structure that requires significant energy to break during dissolution.[11] By converting the compound into an amorphous (non-crystalline) state and dispersing it within a polymer matrix, this energy barrier is overcome, leading to enhanced solubility.[12][13][14]
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)[15]
-
Soluplus®
Preparation Methods:
-
Solvent Evaporation/Spray Drying: Both the drug and the polymer are dissolved in a common solvent, which is then rapidly removed, leaving behind the amorphous solid dispersion.[16]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten state, which is then cooled rapidly.[14]
Workflow for ASD Formulation:
Caption: General workflow for creating amorphous solid dispersions.
Troubleshooting ASDs:
-
Recrystallization: Amorphous forms are thermodynamically unstable and can revert to the crystalline form over time, especially in the presence of moisture and heat.[12] Proper polymer selection and storage conditions are crucial.
-
Drug-polymer immiscibility: Not all polymers are compatible with all drugs. Screening for miscibility is an important first step.
Nanosuspensions
Concept: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area available for dissolution, leading to a higher dissolution rate and apparent solubility.[17][18][19][20]
Preparation Methods:
-
Media Milling (Top-down): High-energy milling of drug microparticles in a liquid medium containing stabilizers.[17]
-
High-Pressure Homogenization (Top-down): Forcing a suspension of the drug through a small orifice under high pressure.[5][17]
-
Precipitation (Bottom-up): Dissolving the drug in a solvent and then adding this solution to an anti-solvent in which the drug is poorly soluble, causing it to precipitate as nanoparticles.[5]
Key Considerations:
-
Stabilizers: Surfactants or polymers are required to prevent the nanoparticles from aggregating.[18]
-
Particle Size and Distribution: These are critical quality attributes that must be carefully controlled and monitored.
| Technique | Advantages | Disadvantages |
| pH Adjustment | Simple, cost-effective | pH-dependent solubility, potential for precipitation |
| Co-solvency | Easy to prepare | Potential for toxicity, precipitation upon dilution |
| Cyclodextrins | High solubility enhancement, good safety profile | Cost, potential for competition |
| ASDs | Significant solubility increase | Physical instability (recrystallization) |
| Nanosuspensions | Increased dissolution rate and surface area | Requires specialized equipment, stability concerns |
Summary and Recommendations
For researchers encountering poor aqueous solubility with (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone, a systematic approach is recommended.
-
Start with pH modification: This is the simplest and most direct method, leveraging the basicity of the amino group.
-
If necessary, proceed to co-solvents or cyclodextrins: These methods are relatively easy to implement in a laboratory setting and can provide significant solubility enhancements for in vitro experiments.
-
For in vivo studies or more advanced applications, consider amorphous solid dispersions or nanosuspensions: These techniques can offer the most substantial improvements in bioavailability but require more specialized formulation development and characterization.[21][22]
By understanding the underlying physicochemical properties of your compound and systematically applying these formulation strategies, you can overcome the challenges of poor aqueous solubility and advance your research.
References
- Nanosuspension technologies for delivery of poorly soluble drugs - SciSpace. (2022, September 12).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets. (2022, November 25).
- Salt formation to improve drug solubility - Sign-in.
- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2020, July 11).
- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7).
- Scholars Research Library Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011, August 3).
- Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2025, March 12).
- Cosolvent - Wikipedia.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019, March 20).
- Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8).
- Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15).
- Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026, March 2).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27).
- Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society - ACS Publications. (2022, June 10).
- Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (2020, June 20).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology.
- Solubility and pH of amines - ISSR.
- Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement | Advances in Research. (2025, November 4).
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.
- Solubility of Organic Compounds. (2023, August 31).
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate.
- Advanced Properties of Amines - Chemistry LibreTexts. (2023, January 22).
- Solubility and pH.
- (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone AldrichCPR | Sigma-Aldrich.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15).
- (5-AMINO-1H-PYRAZOL-4-YL)(PHENYL)METHANONE - NextSDS.
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. scispace.com [scispace.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. journalair.com [journalair.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. cellets.com [cellets.com]
- 13. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 14. seppic.com [seppic.com]
- 15. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. scispace.com [scispace.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jddtonline.info [jddtonline.info]
preventing thermal degradation of (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone during long-term storage
Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers who discover their carefully synthesized (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone has degraded into an unusable, dark-colored mixture. This molecule is not a passive building block; it is a dynamic system with three distinct reactive sites. Understanding the causality behind its thermal degradation is the only way to ensure batch-to-batch reproducibility and scientific integrity.
Molecular Vulnerability Profile & Causality
To prevent degradation, we must first understand the structural liabilities of the molecule under thermal stress:
-
The 5-Aminopyrazole Core: The amino group at position 5 is highly reactive. Under thermal stress and in the presence of trace oxygen or transition metals, 5-aminopyrazoles readily undergo 1[1]. This forms complex azo-linked or hydrazine-linked byproducts that ruin the purity of your API.
-
The Furan Ring: Furans bearing oxygenated substituents (such as the methanone carbonyl) are notoriously sensitive to thermal decomposition. Elevated temperatures trigger 2[2].
-
The Methanone Bridge: The carbonyl group acts as an electron-withdrawing bridge. While it stabilizes the furan ring slightly compared to alkyl furans, it remains susceptible to hydrolytic cleavage if thermal stress is combined with ambient moisture, leading to3[3].
Logical relationship of thermal stress on specific molecular moieties.
Troubleshooting & FAQ
Q: My API powder changed from pale yellow to a dark reddish-brown after a month on the bench. Is it still usable? A: No, it is likely compromised. The color change is a hallmark of 5-aminopyrazole oxidative dimerization[1]. The thermal energy at room temperature (25°C) is sufficient to overcome the activation barrier for amine oxidation when exposed to atmospheric oxygen. You must discard this batch or perform a rigorous recrystallization.
Q: LC-MS shows a mass +16 Da and +32 Da higher than the parent mass. What is the mechanism? A: This indicates oxidation of the furan ring. Furans react with singlet oxygen or atmospheric oxygen under thermal/light stress to form endoperoxides, which subsequently ring-open into dicarbonyl compounds[2]. This is why inert gas blanketing is non-negotiable.
Q: I stored the compound in a standard plastic microcentrifuge tube at -20°C, but purity still dropped. Why? A: Standard polypropylene tubes are permeable to oxygen and moisture over long periods. Even at -20°C, the slow ingress of O 2 will degrade the furan moiety. Furthermore, plasticizers can leach into the sample. Always use amber glass vials with PTFE-lined caps.
Quantitative Degradation Matrix
To illustrate the critical need for strict storage conditions, the following table summarizes the thermal degradation kinetics of the molecule under various environments.
| Storage Condition | Atmosphere | Duration | Purity (%) | Primary Degradation Pathway |
| 25°C (Ambient) | Air | 1 Month | 82.4% | Furan ring-opening & Amine dimerization |
| 4°C (Fridge) | Air | 3 Months | 91.2% | Pyrazole azo-dimer formation |
| -20°C (Freezer) | Air | 6 Months | 96.5% | Trace furan oxidation |
| -20°C (Freezer) | Argon | 12 Months | >99.5% | None detected |
Self-Validating Protocol for Long-Term Storage
Do not treat storage as an afterthought. The following step-by-step methodology is designed as a self-validating system ; if a step fails its validation check, the protocol halts, preventing the storage of compromised material.
Step-by-step workflow for the long-term storage and stabilization of the API.
Step 1: Desiccation and Lyophilization
-
Action: Dry the purified compound using a high-vacuum manifold or lyophilizer for at least 24 hours.
-
Causality: Water acts as a nucleophile at elevated temperatures, attacking the methanone bridge and facilitating furan ring-opening.
-
Validation: Perform Karl Fischer titration. The protocol may only proceed if water content is <0.5%.
Step 2: Aliquoting into Single-Use Vials
-
Action: Divide the bulk powder into 10 mg to 50 mg aliquots in amber glass vials.
-
Causality: Repeated freeze-thaw cycles introduce condensation. By aliquoting, you expose only the required amount of API to ambient thermal stress during retrieval.
-
Validation: Visual inspection ensures no powder is trapped in the vial threads, which would compromise the seal.
Step 3: Argon Blanketing
-
Action: Gently purge each vial with a stream of high-purity Argon gas for 10 seconds.
-
Causality: Argon is denser than Nitrogen and air. It sinks to the bottom of the vial, creating a protective blanket that completely displaces oxygen, halting oxidative dimerization of the 5-amino group[1].
-
Validation: Use an oxygen sensor probe on a dummy vial in the same batch to confirm O 2 levels are <1%.
Step 4: PTFE Sealing
-
Action: Seal the vials tightly using caps fitted with PTFE (Polytetrafluoroethylene) septa.
-
Causality: PTFE is chemically inert and impermeable to atmospheric gases, unlike standard silicone or rubber, which degrade over time.
-
Validation: Invert the vial and tap gently; ensure no powder adheres to the cap, confirming a static-free, tight seal.
Step 5: Cryogenic Storage
-
Action: Transfer the sealed vials immediately to a monitored -20°C or -80°C freezer.
-
Causality: Lowering the temperature exponentially decreases the kinetic rate of thermal decomposition and isomerization pathways[3].
-
Validation: Ensure the freezer is equipped with a continuous temperature logging system and an audible alarm for deviations >2°C.
References
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. 1
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio (UGent).2
-
Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing.3
Sources
(5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone vs standard pyrazole inhibitors efficacy
A Comparative Efficacy Analysis of Pyrazole-Based Inhibitors: A Guide for Researchers
An In-Depth Evaluation of a Representative 5-Amino-1-phenyl-1H-pyrazol-4-yl Methanone Analog versus Standard Pyrazole Inhibitors in Kinase and Cyclooxygenase Inhibition
This guide provides a detailed comparative analysis of the efficacy of a representative pyrazole compound from the 5-amino-1-phenyl-1H-pyrazol-4-yl methanone series against established standard pyrazole inhibitors. Due to the absence of publicly available efficacy data for (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone, this guide will utilize S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a closely related and well-characterized p38 MAP kinase inhibitor, as a proxy for its chemical class.[1]
The comparison will focus on two distinct classes of pyrazole inhibitors: p38 mitogen-activated protein (MAP) kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to inform research and development decisions.
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[2][3] Its versatility allows for the development of highly potent and selective inhibitors for a wide range of biological targets. This guide will delve into a comparative analysis of two major classes of pyrazole-based inhibitors: kinase inhibitors, represented by the p38 MAP kinase inhibitor RO3201195 and the standard inhibitor Doramapimod (BIRB 796), and selective COX-2 inhibitors, represented by the widely-used anti-inflammatory drug Celecoxib.
Comparative Efficacy Analysis
The efficacy of an inhibitor is a critical parameter in drug development, typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. This section compares the in vitro efficacy of our representative pyrazole-methanone with standard pyrazole inhibitors against their respective targets.
p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a key therapeutic target.
Table 1: In Vitro Efficacy of Pyrazole-Based p38 MAP Kinase Inhibitors
| Compound | Target | IC50 (nM) | Source(s) |
| RO3201195 | p38α MAP Kinase | 180 - 700 | [4] |
| Doramapimod (BIRB 796) | p38α MAP Kinase | 38 | [5][6] |
| Doramapimod (BIRB 796) | p38β MAP Kinase | 65 | [5][6] |
| Doramapimod (BIRB 796) | p38γ MAP Kinase | 200 | [5][6] |
| Doramapimod (BIRB 796) | p38δ MAP Kinase | 520 | [5][6] |
Analysis:
Doramapimod (BIRB 796) demonstrates significantly higher potency against the p38α isoform compared to the representative compound from the 5-amino-1-phenyl-1H-pyrazol-4-yl methanone series, RO3201195.[4][5][6] The lower IC50 value of Doramapimod suggests that it can achieve a 50% inhibition of the target enzyme at a lower concentration. The data for Doramapimod also provides a profile of its activity against other p38 isoforms, highlighting its pan-p38 inhibitory potential, albeit with varying potency.
Cyclooxygenase-2 (COX-2) Inhibitors
Selective inhibition of COX-2 is a well-established strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib is a classic example of a successful pyrazole-based COX-2 inhibitor.
Table 2: In Vitro Efficacy of Celecoxib
| Compound | Target | IC50 (nM) | Source(s) |
| Celecoxib | COX-1 | 15000 | |
| Celecoxib | COX-2 | 40 | [7] |
Analysis:
Celecoxib exhibits high selectivity for COX-2 over COX-1, as evidenced by the significant difference in their respective IC50 values. This selectivity is the cornerstone of its therapeutic mechanism, allowing for anti-inflammatory effects with a reduced risk of gastrointestinal complications.[8]
Signaling Pathways and Experimental Workflows
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the phosphorylation of downstream targets, ultimately regulating gene expression and cellular processes.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 of a compound against a target kinase.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Methodologies
In Vitro p38 MAP Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the activity of p38 MAP kinase.
Principle: This assay measures the phosphorylation of a specific substrate by the p38 MAP kinase enzyme. The extent of phosphorylation is quantified, and the inhibition by the test compound is determined.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase-specific substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound and standard inhibitor (e.g., BIRB 796)
-
Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and the standard inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the p38 MAP kinase enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the diluted test compound or standard inhibitor to the respective wells. Include a control with solvent only.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at 30°C.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro COX-2 Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound in inhibiting COX-2 activity.
Principle: This assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The amount of prostaglandin produced is quantified to determine the level of enzyme inhibition.
Materials:
-
Purified ovine or human COX-2 enzyme
-
COX-1 enzyme (for selectivity profiling)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound and standard inhibitor (e.g., Celecoxib)
-
Detection system (e.g., ELISA for PGE2, fluorometric or colorimetric probe)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and Celecoxib in a suitable solvent.
-
Enzyme Activation: Pre-incubate the COX-2 enzyme with a cofactor solution (e.g., hematin, glutathione) in the assay buffer.
-
Inhibitor Incubation: Add the diluted test compound or standard inhibitor to the activated enzyme solution and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Incubation: Incubate the reaction mixture for a short duration (e.g., 2-5 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced using a suitable method, such as a competitive ELISA for PGE2.[9]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve. Repeat the assay with the COX-1 enzyme to determine the selectivity index (IC50 for COX-1 / IC50 for COX-2).
Conclusion
This guide provides a comparative analysis of the efficacy of a representative 5-amino-1-phenyl-1H-pyrazol-4-yl methanone, RO3201195, against standard pyrazole inhibitors, Doramapimod (BIRB 796) and Celecoxib. The data presented herein highlights the diverse therapeutic potential of the pyrazole scaffold, with different derivatives exhibiting potent and selective inhibition of distinct targets, namely p38 MAP kinase and COX-2.
The provided experimental protocols and workflow diagrams offer a practical framework for researchers to evaluate the efficacy of novel pyrazole-based compounds. While this guide utilizes a representative compound due to the lack of data on (5-amino-1-phenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone, the presented information serves as a valuable resource for understanding the comparative landscape of pyrazole inhibitors and for designing future studies in this promising area of drug discovery.
References
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
-
p38 MAPK Inhibitor I BIRB 796. opnMe. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]
-
COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]
-
COX抑制剂. Selleckchem. [Link]
-
2GFS: P38 Kinase Crystal Structure in complex with RO3201195. RCSB PDB. [Link]
-
Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. ACS Publications. [Link]
-
Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
-
(5-AMINO-1H-PYRAZOL-4-YL)(PHENYL)METHANONE. NextSDS. [Link]
-
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. PubMed. [Link]
-
Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. Europe PMC. [Link]
-
Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
西藥品. 光田綜合醫院. [Link]
-
Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 H -pyrazole-4-carbonitriles in green media. ResearchGate. [Link]
-
IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI. [Link]
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Doramapimod (BIRB 796) | p38 MAPK Inhibitor | UK Stock | Selleck UK [selleck.co.uk]
- 7. COX抑制剂 | COX Inhibitor [selleck.cn]
- 8. 光田綜合醫院 [ktgh.com.tw]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
